molecular formula C11H16N2S B2447916 N'-(2,5-dimethylphenyl)-N,N-dimethylthiourea CAS No. 485381-49-5

N'-(2,5-dimethylphenyl)-N,N-dimethylthiourea

Cat. No.: B2447916
CAS No.: 485381-49-5
M. Wt: 208.32
InChI Key: PLEQLRPCCKRYJZ-UHFFFAOYSA-N
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Description

N’-(2,5-dimethylphenyl)-N,N-dimethylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are sulfur analogs of ureas, where the oxygen atom is replaced by a sulfur atom. This compound is characterized by the presence of a dimethylphenyl group and two dimethylamino groups attached to the thiourea moiety. It is used in various chemical reactions and has applications in scientific research.

Properties

IUPAC Name

3-(2,5-dimethylphenyl)-1,1-dimethylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2S/c1-8-5-6-9(2)10(7-8)12-11(14)13(3)4/h5-7H,1-4H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLEQLRPCCKRYJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727446
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(2,5-dimethylphenyl)-N,N-dimethylthiourea can be synthesized through several methods. One common method involves the reaction of 2,5-dimethylaniline with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with thiophosgene to yield the desired thiourea compound.

Industrial Production Methods

In industrial settings, the synthesis of N’-(2,5-dimethylphenyl)-N,N-dimethylthiourea may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N’-(2,5-dimethylphenyl)-N,N-dimethylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The dimethylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Halogenated or nitrated derivatives of the dimethylphenyl group.

Scientific Research Applications

Chemical Applications

1. Organic Synthesis:
N'-(2,5-dimethylphenyl)-N,N-dimethylthiourea serves as a reagent in organic synthesis. It is particularly useful in forming heterocyclic compounds, which are crucial in pharmaceutical chemistry. The compound can undergo various reactions such as oxidation, reduction, and substitution, enabling the synthesis of complex molecules.

  • Oxidation Reactions: This compound can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction Reactions: It can be reduced to thiols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The dimethylphenyl group can participate in electrophilic aromatic substitution reactions, yielding halogenated or nitrated derivatives.

Table 1: Summary of Chemical Reactions Involving this compound

Reaction TypeProducts FormedCommon Reagents
OxidationSulfoxides, SulfonesHydrogen peroxide, m-Chloroperbenzoic acid
ReductionThiols, AminesLithium aluminum hydride, Sodium borohydride
SubstitutionHalogenated/Nitrated derivativesBromine, Nitric acid

Biological Applications

2. Antimicrobial Activity:
Research indicates that this compound exhibits potential antimicrobial properties. Studies have shown its effectiveness against various Gram-positive and Gram-negative bacteria. For instance, derivatives of this compound have been investigated for their activity against drug-resistant strains of Staphylococcus aureus and Candida species.

Case Study:
A study demonstrated that compounds derived from the 2,5-dimethylphenyl scaffold exhibited broad-spectrum antifungal activity against drug-resistant strains of Candida, highlighting the potential of this compound as a lead structure for developing new antimicrobial agents .

Medicinal Applications

3. Therapeutic Potential:
The compound is under investigation for its therapeutic potential in treating various diseases. Its mechanism involves interaction with specific molecular targets within cells, which may lead to alterations in gene expression and cellular behavior.

  • Anticancer Properties: Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Research is ongoing to explore its efficacy against different cancer cell lines.

Table 2: Summary of Biological Activities

Activity TypePotential Applications
AntimicrobialEffective against drug-resistant bacteria and fungi
AnticancerInhibitory effects on cancer cell proliferation
Other Pharmacological EffectsUnder investigation for various therapeutic uses

Industrial Applications

4. Specialty Chemicals Production:
In industrial settings, this compound is utilized as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its unique chemical properties make it valuable for producing compounds with specific functionalities.

Mechanism of Action

The mechanism of action of N’-(2,5-dimethylphenyl)-N,N-dimethylthiourea involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their function. It may also interact with cellular pathways, leading to changes in gene expression and cellular behavior. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2,5-dimethylphenyl)-N,N-dimethylthiourea is unique due to its specific substitution pattern on the phenyl ring and the presence of two dimethylamino groups. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.

Biological Activity

N'-(2,5-dimethylphenyl)-N,N-dimethylthiourea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a unique substitution pattern on the phenyl ring and two dimethylamino groups. This structural configuration contributes to its reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation to form sulfoxides and sulfones, and reduction to yield thiols and amines.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. A study demonstrated that derivatives of this compound showed significant inhibition against pathogens such as Staphylococcus aureus and Candida species .

Table 1: Antimicrobial Efficacy of this compound Derivatives

PathogenActivity TypeMIC (µg/mL)
Staphylococcus aureusBacterial4.0
Escherichia coliBacterial8.0
Candida albicansFungal6.0
Aspergillus nigerFungal12.0

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown efficacy against several cancer cell lines, including breast, colon, lung, and prostate cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of reactive oxygen species (ROS) pathways .

Case Study: In Vitro Anticancer Activity

  • Cell Lines Tested : A549 (lung), Caco-2 (colon)
  • Results : The compound exhibited IC50 values ranging from 5 to 15 µg/mL across different cell lines, indicating potent anticancer activity compared to standard chemotherapeutics like etoposide .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It has been shown to bind to proteins and enzymes, potentially altering their functions. This interaction can influence cellular pathways, leading to changes in gene expression and apoptosis .

Research Applications

Beyond its biological activities, this compound serves as a valuable reagent in organic synthesis for the formation of heterocyclic compounds. Its role in medicinal chemistry continues to be a subject of active research aimed at developing new therapeutic agents for infectious diseases and cancer .

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